molecular formula C10H10O3 B1357117 8-Methoxy-4-Chromanone CAS No. 20351-79-5

8-Methoxy-4-Chromanone

Cat. No. B1357117
CAS RN: 20351-79-5
M. Wt: 178.18 g/mol
InChI Key: WZJYZLCMFSEJEZ-UHFFFAOYSA-N
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Description

8-Methoxy-4-Chromanone, also known as Chroman-4-one, is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . These studies focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds . Derivatization at 2, 3, and 4-positions of the chromanone skeleton yields more effective families of flavonoids like 3-benzylidene-chromanones, spirochromanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of chroman-4-one include a formula weight of 148.15 g/mol, a molecular weight of 148.15 g/mol, a density of 1.196±0.06 g/cm^3, and a melting point of 36.5 ºC .

Scientific Research Applications

UV Absorption Properties

8-Methoxy-4-Chromanone derivatives have been studied for their properties as UV absorbers. A study found that certain derivatives of 8-Methoxy-4-Chromanone, specifically 5-Hydroxy-7-methoxy-2,2-dimethyl-6-octyl(and 8-octyl)-4-chromanones, demonstrated improved photostability compared to their non-methoxylated counterparts. These compounds were also effective in enhancing the stability of poly(vinyl chloride) film against photooxidation (Ninagawa, Iseki, & Matsuda, 1983).

Synthesis and Reaction Studies

The reactivity of 8-Methoxy-4-Chromanone in various chemical reactions has been a subject of interest. For instance, the α-Chlorination of Aryl Ketones with Manganese(III) Acetate in the presence of 8-Methoxy-4-Chromanone has been explored, providing insights into synthetic applicability and reaction mechanisms (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Potential Therapeutic Applications

Some studies have investigated the potential of 8-Methoxy-4-Chromanone derivatives in therapeutic contexts. For example, a study on (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. revealed its protective effect against glucotoxicity-induced apoptosis in pancreatic β cells, suggesting its potential use in diabetes management (Park, Seo, & Han, 2019).

Structural and Physicochemical Studies

The structural and physicochemical properties of 8-Methoxy-4-Chromanone derivatives have been extensively studied. These studies provide critical insights into the behavior of these compounds under various conditions, which is essential for their potential applications in different fields (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chromanone as a Therapeutic Scaffold

Chromanone compounds, including 8-Methoxy-4-Chromanone, have been recognized as important therapeutic scaffolds in medicinal chemistry. They have been the subject of various studies focusing on their synthesis, pharmacological evaluation, and the development of novel lead compounds (Kamboj & Singh, 2021).

Safety And Hazards

According to the safety data sheet, 8-Methoxy-4-Chromanone is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection are recommended .

Future Directions

Due to the versatility of chroman-4-one, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

8-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYZLCMFSEJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482485
Record name 8-Methoxy-4-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-4-Chromanone

CAS RN

20351-79-5
Record name 8-Methoxy-4-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
PF Wiley - Journal of the American Chemical Society, 1951 - ACS Publications
In view of the close resemblance of chromanones to naturally occurring compounds such as flav-anones, flavones, chromones and coumarins, and the common occurrence of basic …
Number of citations: 44 pubs.acs.org
AS Horn, B Kaptein, NA Vermue, JB De Vries… - European journal of …, 1988 - Elsevier
The synthesis of N,N-dipropyl-8-hydroxy-3-chromanamine from 8-methoxy-4-chromanone oxime in seven steps is described. This compound is an oxygen isostere of the dopamine (DA…
Number of citations: 14 www.sciencedirect.com
NH Lee, JB Gloer, DT Wicklow - Bulletin of the Korean Chemical …, 2007 - koreascience.kr
… 5,7-Dihydroxy-8methoxy-4-chromanone, previously isolated from a plant source,15 appears to be the only prior example that is unsubstituted in the pyranone ring. To our knowledge, …
Number of citations: 32 koreascience.kr
W Boehme, J Koo - The Journal of Organic Chemistry, 1961 - ACS Publications
… Compound IV also gave the cyclization product [2-(3-pyridyl)-8-methoxy-4-chromanone hydrochloride, IVb] upon treatment with concentrated hydrochloric acid. Thereaction of 4-pyridine…
Number of citations: 15 pubs.acs.org
H Whitmore - 2020 - openresearch.surrey.ac.uk
Pathogenic neovascularization underlies a number of degenerative ocular diseases, which together are the most common causes of blindness in children and adults. Novel therapies …
Number of citations: 3 openresearch.surrey.ac.uk
A Langlois - 2003 - ukzn-dspace.ukzn.ac.za
… -dihydroxy-3-( 4 '-hydroxybenzyl)-8-methoxy-4-chromanone 77 2.3.1.2 Structural Elucidation of Compound V, (E)-5 ,6,7 -trihydroxy-3-(4 '-hydroxybenzylidene )-8-methoxy4-chromanone …
Number of citations: 1 ukzn-dspace.ukzn.ac.za
P Sebok, T Timar, T Eszenyi… - The Journal of Organic …, 1994 - ACS Publications
A facile deoxygenation of a systematic series of substituted 2, 2-dimethyl-7-hydroxy-4-chromanones via their sulfonate, isourea, and thiocarbamate derivatives is reported. The synthesis …
Number of citations: 30 pubs.acs.org
Q Jia - 1994 - dr.library.brocku.ca
(S)-4-Hydroxy-a-lapachone has been prepared for the first time. The commercially available compound 2-acetyl-1-naphthol was used as the starting material. The synthesis involved …
Number of citations: 6 dr.library.brocku.ca
TS Pohl, NR Crouch… - Current Organic Chemistry, 2000 - ingentaconnect.com
Southern Africa is one of two world centres of diversity in the Hyacinthaceae, harbouring approximately half the worlds family representatives. Some 368 species in 27 genera are …
Number of citations: 70 www.ingentaconnect.com
AB Gallagher - 2006 - ukzn-dspace.ukzn.ac.za
Two South African medicinal plants, Strophanthus speciosus and Eucomis montana, were investigated phytochemically. From Strophanthus speciosus a cardenolide, neritaloside, was …
Number of citations: 1 ukzn-dspace.ukzn.ac.za

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